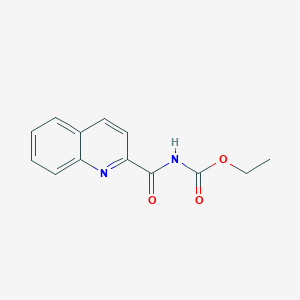
ethyl (2-quinolinylcarbonyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-quinolinylcarbonyl)carbamate, also known as EQC, is a synthetic compound that belongs to the class of carbamate derivatives. EQC has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. In
作用機序
Ethyl (2-quinolinylcarbonyl)carbamate binds to the acetylcholine binding site of nAChRs and prevents the binding of acetylcholine, which is the natural ligand of these receptors. By blocking the function of nAChRs, ethyl (2-quinolinylcarbonyl)carbamate can modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in a wide range of physiological processes.
Biochemical and Physiological Effects:
Studies have shown that ethyl (2-quinolinylcarbonyl)carbamate can modulate the release of neurotransmitters in the brain, which can have a wide range of physiological effects. For example, ethyl (2-quinolinylcarbonyl)carbamate has been shown to modulate the release of dopamine in the striatum, which is involved in reward processing and addiction. ethyl (2-quinolinylcarbonyl)carbamate has also been shown to modulate the release of serotonin in the hippocampus, which is involved in learning and memory.
実験室実験の利点と制限
Ethyl (2-quinolinylcarbonyl)carbamate has several advantages for use in lab experiments. For example, ethyl (2-quinolinylcarbonyl)carbamate is a selective antagonist of nAChRs, which allows for the specific modulation of these receptors without affecting other neurotransmitter systems. ethyl (2-quinolinylcarbonyl)carbamate is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to the use of ethyl (2-quinolinylcarbonyl)carbamate in lab experiments. For example, ethyl (2-quinolinylcarbonyl)carbamate has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on ethyl (2-quinolinylcarbonyl)carbamate. One potential direction is to study the effects of ethyl (2-quinolinylcarbonyl)carbamate on different subtypes of nAChRs and to develop more selective antagonists for these receptors. Another direction is to study the effects of ethyl (2-quinolinylcarbonyl)carbamate on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of ethyl (2-quinolinylcarbonyl)carbamate, particularly in vivo.
合成法
Ethyl (2-quinolinylcarbonyl)carbamate can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-quinolinecarboxylic acid with thionyl chloride to form 2-chloroquinoline. The second step involves the reaction of 2-chloroquinoline with ethyl carbamate in the presence of a base such as potassium carbonate to form ethyl (2-quinolinylcarbonyl)carbamate. The overall yield of this process is approximately 50%.
科学的研究の応用
Ethyl (2-quinolinylcarbonyl)carbamate has been widely used in scientific research as a tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain. nAChRs are a type of ionotropic receptor that are involved in a wide range of physiological processes, including learning and memory, attention, and addiction. ethyl (2-quinolinylcarbonyl)carbamate acts as a competitive antagonist of nAChRs and has been shown to selectively block the function of certain subtypes of nAChRs.
特性
IUPAC Name |
ethyl N-(quinoline-2-carbonyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)15-12(16)11-8-7-9-5-3-4-6-10(9)14-11/h3-8H,2H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZAGYJXXLDHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=NC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

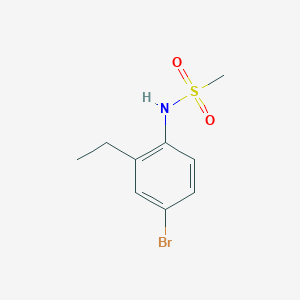
![4-{[1-(3-fluoro-4-methylbenzoyl)-3-piperidinyl]methyl}benzoic acid](/img/structure/B5401158.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile](/img/structure/B5401172.png)
![ethyl [2-({[4-(2-methylbenzyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5401180.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydrofuran-3-yl)pyridin-2-amine](/img/structure/B5401181.png)
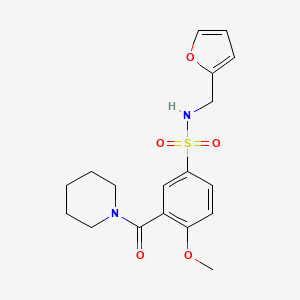
![N-(2,6-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5401195.png)
![2,3-dichloro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5401203.png)
![N-(2,3-dimethylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5401211.png)

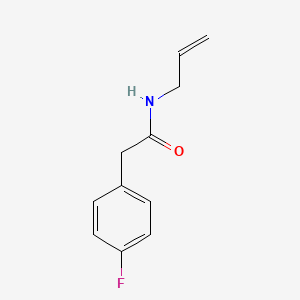
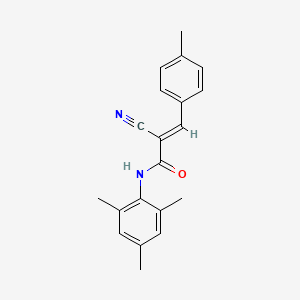
![N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5401234.png)
![3-biphenyl-4-yl-5-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5401242.png)